

Application of N-Aminofluorescein Derivatives in Live Cell Imaging of Nitric Oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Aminofluorescein*

Cat. No.: *B2550128*

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Introduction

N-Aminofluorescein derivatives have emerged as indispensable tools for the real-time detection of nitric oxide (NO) in living cells. Nitric oxide is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations, however, make its direct measurement challenging. Fluorescent probes based on the **N-aminofluorescein** scaffold offer a sensitive and specific method to visualize and quantify NO production with high spatiotemporal resolution, making them invaluable for research in cell biology and drug discovery.

The most widely used **N-aminofluorescein** derivatives for NO detection are the diaminofluoresceins (DAFs), such as 4,5-diaminofluorescein (DAF-2), and its more photostable and pH-insensitive analogue, 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM). These probes are typically introduced to cells in their diacetate form (e.g., DAF-2 DA), which is cell-permeable. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the non-fluorescent probe. In the presence of NO and oxygen, the probe is converted to a highly fluorescent triazole derivative, allowing for the visualization of NO production.

Principle of Detection

The detection of nitric oxide by **N-aminofluorescein** derivatives is a "turn-on" fluorescence mechanism. The cell-permeant, non-fluorescent diacetate form of the probe readily crosses the cell membrane. Intracellular esterases then hydrolyze the diacetate groups, yielding the cell-impermeant, non-fluorescent **N-aminofluorescein** derivative. This molecule then reacts with dinitrogen trioxide (N_2O_3), which is formed from the autooxidation of NO in the presence of oxygen, to form a highly fluorescent and stable triazole derivative. The resulting increase in fluorescence intensity is directly proportional to the concentration of nitric oxide, enabling real-time imaging of NO dynamics within living cells.

Quantitative Data of Common N-Aminofluorescein Derivatives

For ease of comparison, the key quantitative properties of commonly used **N-aminofluorescein** derivatives for nitric oxide detection are summarized in the table below.

Probe	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ) of NO Adduct	Detection Limit	Key Features
DAF-2	~495	~515	~0.01-0.05	~5 nM	The first generation and most widely cited NO probe. [1] [2]
DAF-FM	~495	~515	~0.81	~3 nM	More photostable and less pH-sensitive than DAF-2. [3] [4]
DAR-4M	~560	~575	Not specified	~10 nM	Rhodamine-based, emits in the orange-red spectrum, reducing interference from cellular autofluorescence. [5] [6]

Experimental Protocols

Protocol 1: In Situ Detection of Intracellular Nitric Oxide in Adherent Cells

This protocol provides a general procedure for imaging NO production in cultured adherent cells using DAF-2 DA or DAF-FM DA.

Materials:

- Adherent cells cultured on glass-bottom dishes or coverslips

- DAF-2 DA or DAF-FM DA (5 mM stock in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
- NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) for positive control
- NO synthase inhibitor (e.g., L-NAME) for negative control
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

- Cell Preparation: Seed cells on a glass-bottom dish or coverslip to achieve 60-80% confluency on the day of the experiment.
- Probe Loading:
 - Prepare a fresh working solution of DAF-2 DA or DAF-FM DA at a final concentration of 5-10 μ M in pre-warmed HBSS.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the probe-containing HBSS to the cells and incubate for 20-30 minutes at 37°C, protected from light.
- Washing:
 - Aspirate the probe solution and wash the cells twice with fresh, pre-warmed HBSS to remove any extracellular probe.
 - Add fresh HBSS to the cells for imaging.
- Imaging:
 - Place the dish on the fluorescence microscope equipped with a stage-top incubator to maintain 37°C.

- Acquire baseline fluorescence images using the FITC/GFP channel (Excitation: ~495 nm, Emission: ~515 nm).
- Stimulation and Time-Lapse Imaging:
 - To induce NO production, add your experimental stimulus (e.g., a drug candidate).
 - For a positive control, add an NO donor like SNAP (e.g., 100 μ M).
 - For a negative control, pre-incubate cells with an NO synthase inhibitor like L-NAME (e.g., 1 mM) for 1 hour before probe loading and stimulation.
 - Acquire time-lapse images to monitor the change in fluorescence intensity over time.
- Data Analysis:
 - Measure the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software.
 - Normalize the fluorescence intensity to the baseline to determine the fold-change in NO production.

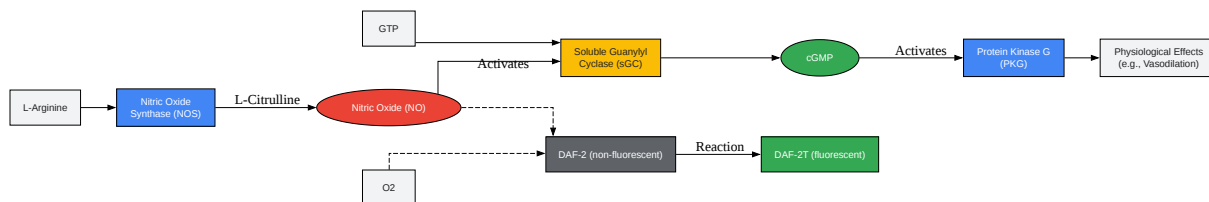
Troubleshooting

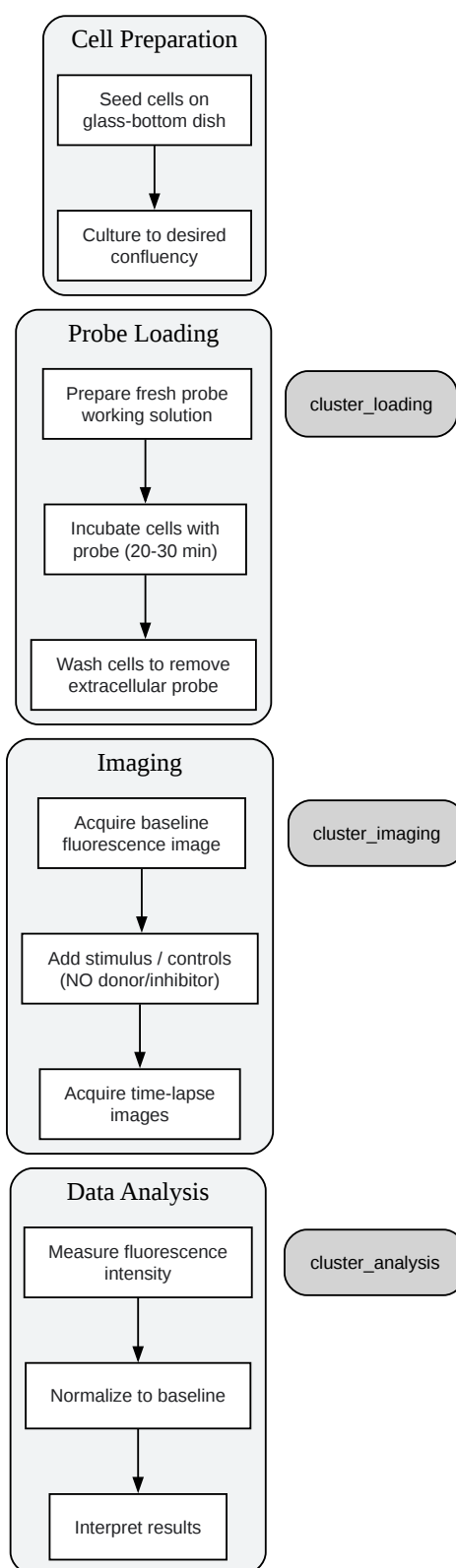
- Low Signal:
 - Increase the probe concentration or incubation time.
 - Ensure cells are healthy and metabolically active.
 - Check the filter set and light source of the microscope.
- High Background:
 - Ensure thorough washing after probe loading.
 - Use a phenol red-free imaging medium.
 - Image immediately after washing.

- Phototoxicity:
 - Minimize the exposure time and excitation light intensity.
 - Use a more photostable probe like DAF-FM.
- Probe Compartmentalization:
 - Lower the incubation temperature during probe loading.
 - Reduce the probe concentration.

Visualizations

Nitric Oxide Signaling Pathway





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